molecular formula C22H21FN4O2S B2712656 N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933204-28-5

N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2712656
CAS RN: 933204-28-5
M. Wt: 424.49
InChI Key: MYVIMFDNAIFWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, there are related studies that discuss the synthesis of similar compounds . For instance, one study describes the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Another study discusses the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to produce pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within this chemical family have been explored for their potential as selective radioligands, particularly for imaging the translocator protein (18 kDa) using positron emission tomography (PET). For instance, the development and radiosynthesis of [18F]PBR111, a derivative within this series, demonstrated significant promise for in vivo imaging of neuroinflammatory processes, showcasing the utility of fluorine-18 labeled compounds in neurology and oncology research (Dollé et al., 2008).

Anti-Cancer Activity

Another domain of application is in the synthesis of novel fluoro-substituted compounds for anticancer activity. Research into benzo[b]pyran derivatives, for instance, has led to the development of compounds showing promising anticancer properties against lung cancer, demonstrating the role of fluoro-substituted molecules in chemotherapy research (Hammam et al., 2005).

Anti-Inflammatory Agents

The chemical framework of N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has also been a starting point for synthesizing anti-inflammatory agents. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Inhibitors for Kinase Activity

Research into structurally related compounds has further identified potential applications in inhibiting kinase activity, relevant for treating various diseases, including cancer. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating the broader therapeutic potential of compounds within this chemical class (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-14-7-8-16(10-18(14)23)25-20(28)13-30-21-17-5-2-6-19(17)27(22(29)26-21)12-15-4-3-9-24-11-15/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIMFDNAIFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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